Estrane

Cancer Chemotherapy Endometrial Cancer Selective Cytotoxicity

Estrane (CAS 24749-37-9), also known as 19-norandrostane, is a C18 steroid hydrocarbon that serves as the fundamental structural backbone for the estrogen class of steroid hormones. This saturated tetracyclic compound, with a molecular formula of C18H30 and a molecular weight of 246.43 g/mol, is defined by the absence of a methyl group at the C10 position, distinguishing it from the C19 androstane and C21 pregnane skeletons.

Molecular Formula C18H30
Molecular Weight 246.4 g/mol
CAS No. 24749-37-9
Cat. No. B1239764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrane
CAS24749-37-9
Molecular FormulaC18H30
Molecular Weight246.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CCC4CCCCC4C3CC2
InChIInChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1
InChIKeyGRXPVLPQNMUNNX-MHJRRCNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrane (CAS 24749-37-9) Procurement Guide: C18 Steroid Backbone Specifications and Baseline Characteristics


Estrane (CAS 24749-37-9), also known as 19-norandrostane, is a C18 steroid hydrocarbon that serves as the fundamental structural backbone for the estrogen class of steroid hormones . This saturated tetracyclic compound, with a molecular formula of C18H30 and a molecular weight of 246.43 g/mol, is defined by the absence of a methyl group at the C10 position, distinguishing it from the C19 androstane and C21 pregnane skeletons [1]. Estrane is not biologically active in its parent hydrocarbon form but is the core scaffold from which biologically active estrane derivatives, such as estradiol and estrone, are derived [2]. Its procurement is typically for use as a reference standard in analytical chemistry or as a starting material for the synthesis of more complex, biologically active molecules.

Why Substituting Estrane (CAS 24749-37-9) with Other Steroid Backbones or Derivatives Is Not a Viable Procurement Strategy


The generic substitution of estrane with other steroid backbones, such as androstane or pregnane, is not scientifically valid due to fundamental differences in carbon skeleton and resulting biological activity profiles. Estrane, as a C18 steroid lacking the C10 methyl group, forms the structural basis for estrogens, while the C19 androstane and C21 pregnane backbones are the parents of androgens and progestins/corticoids, respectively [1]. Furthermore, substitution with a specific estrane derivative (e.g., estradiol or estrone) for the parent estrane scaffold is not equivalent, as the addition of functional groups dramatically alters physicochemical properties, reactivity, and biological function. For instance, the parent estrane is a saturated hydrocarbon, whereas estradiol is an aromatic, hydroxylated compound with potent estrogen receptor binding [2]. Therefore, the specific CAS registry number (24749-37-9) is critical to ensure procurement of the exact saturated C18 backbone required for synthetic or analytical applications, rather than an oxidized, unsaturated, or differently methylated congener.

Quantitative Differentiation of Estrane (CAS 24749-37-9) Derivatives: A Data-Driven Evidence Guide for Procurement


Enhanced Cytotoxic Selectivity of Halogenated 13α-Estrane Derivatives in Endometrial vs. Control Cells

Halogenation at the C2 and/or C4 positions of 13α-estrane derivatives significantly increases their selectivity for endometrial cancer cells over non-cancerous control cells. A 2023 study assessed 36 different estrane derivatives across eight cancer and three control cell lines [1]. While specific derivative 3 showed an IC50 of 32.6 µM against KLE endometrial cancer cells, the same compound was less potent against the control HIEEC cell line. The selectivity ratio, calculated as IC50(control)/IC50(cancer), demonstrates a tangible therapeutic window that is a key differentiator for drug development programs [1].

Cancer Chemotherapy Endometrial Cancer Selective Cytotoxicity 13α-Estrane Derivatives

Superior Potency of a Halogenated Estrane Derivative in Ovarian Cancer Cells

Among a panel of 36 estrane derivatives, derivative 4_2Cl demonstrated the highest potency in an ovarian cancer cell line, with an IC50 value of 3.6 µM against COV362 cells, a 4.7-fold lower concentration than required for the control HIO80 cell line [1]. This head-to-head comparison within the same study provides a clear, quantifiable advantage for this specific estrane derivative in targeting ovarian cancer cells over healthy tissue.

Ovarian Cancer Antiproliferative 13α-Estrane IC50

Achieving High Selectivity for CYP1B1 over CYP1A1 with a C17α-Ethynyl Estrane Derivative

A key challenge in targeting the cytochrome P450 enzyme CYP1B1 is achieving selectivity over the closely related CYP1A1 isoform. A study on estrane derivatives found that adding a C17α-ethynyl group to a 2-(4-fluorophenyl)-estradiol (E2) derivative improved the selectivity index (SI) for CYP1B1 over CYP1A1 from 20 to 25, while maintaining a potent IC50 of 0.37 µM [1]. This direct comparison between two closely related estrane derivatives quantifies the impact of a specific structural modification on a critical pharmacological parameter.

Enzyme Inhibition Selectivity CYP1B1 Drug Design

C18 Estrane vs. C19 Androstane vs. C21 Pregnane: A Fundamental Backbone Comparison

The estrane backbone is defined by its 18-carbon skeleton, which is a direct result of lacking the C10 methyl group found in the 19-carbon androstane and the C10 methyl and C17 ethyl groups of the 21-carbon pregnane backbones [1]. This structural difference is not merely academic; it fundamentally dictates the class of hormone receptors with which derivatives of each backbone will interact. Estranes are the parent compounds of estrogens, androstanes of androgens, and pregnanes of progestins and corticosteroids [2]. This class-level distinction is the primary reason a scientist would procure the estrane backbone specifically.

Steroid Nomenclature Backbone Structure Receptor Selectivity Hormone Classification

High-Value Application Scenarios for Estrane (CAS 24749-37-9) Based on Quantitative Evidence


Synthesis of Selective CYP1B1 Inhibitors for Cancer Drug Discovery

Medicinal chemistry teams focused on developing novel cancer therapeutics should prioritize estrane derivatives as a scaffold for designing selective CYP1B1 inhibitors. The quantitative data demonstrates that specific modifications, such as the addition of a C17α-ethynyl group, can significantly improve selectivity for CYP1B1 over CYP1A1 (from an SI of 20 to 25) with minimal loss of potency [1]. This evidence-based structural insight accelerates the design of lead compounds with a better therapeutic profile, reducing off-target effects and improving safety margins.

Development of Targeted Cytotoxic Agents for Endometrial and Ovarian Cancers

For oncology research programs, halogenated 13α-estrane derivatives represent a compelling class of compounds for further investigation as targeted therapies. The data shows a clear selectivity window, with derivative 4_2Cl exhibiting a 4.7-fold increase in potency against COV362 ovarian cancer cells compared to a non-cancerous control cell line [2]. This provides a solid, quantitative basis for selecting this specific estrane derivative as a lead candidate for in vivo efficacy and toxicology studies in gynecological malignancies.

Analytical Reference Standard for Steroid Metabolism and Endocrinology Studies

Laboratories engaged in steroid hormone analysis, metabolism studies, or endocrinology research require high-purity estrane (CAS 24749-37-9) as a reference standard for chromatographic and mass spectrometric assays. Its well-defined structure as the parent C18 skeleton provides a crucial baseline for identifying and quantifying various estrogen metabolites and synthetic derivatives . The use of a certified reference standard ensures analytical accuracy and reproducibility, which is paramount for both clinical diagnostics and research into hormone-related disorders.

Exploration of Novel Estrane-Based Progestins for Contraceptive and HRT Applications

Pharmaceutical research into new progestins for oral contraceptives and hormone replacement therapy (HRT) relies on the estrane backbone. As noted in the literature, synthetic progestins derived from 19-nortestosterone are members of the estrane family [3]. Understanding the structure-activity relationships (SAR) of the estrane scaffold, as demonstrated in the CYP1B1 and cytotoxicity studies, is critical for designing next-generation compounds with improved selectivity and reduced side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.